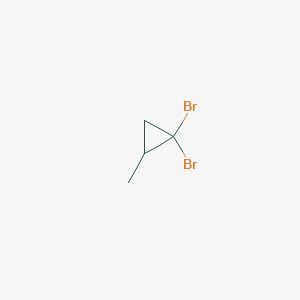![molecular formula C16H14F3NOS B14515090 N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 62639-15-0](/img/structure/B14515090.png)
N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(methylsulfanyl)methylbenzene with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the trifluoromethyl group may be reduced to a trifluoromethyl anion under specific conditions.
Substitution: Substitution reactions can occur at the benzene ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl anion derivatives.
Substitution: Various substituted benzamides depending on the reagent used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biology:
Enzyme Inhibition: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions within cells.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of specific biomarkers.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Agriculture: It is explored for its potential use in agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Benzotrifluoride: Another compound with a trifluoromethyl group, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the presence of both a methylsulfanyl group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound with diverse applications in various fields of research and industry.
Properties
CAS No. |
62639-15-0 |
|---|---|
Molecular Formula |
C16H14F3NOS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(methylsulfanylmethyl)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NOS/c1-22-10-12-5-2-3-8-14(12)20-15(21)11-6-4-7-13(9-11)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
MESJHSPXIILFGI-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)
![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
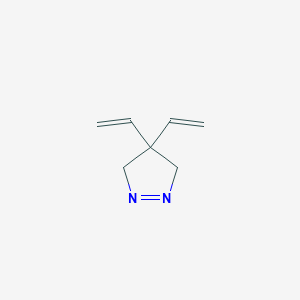
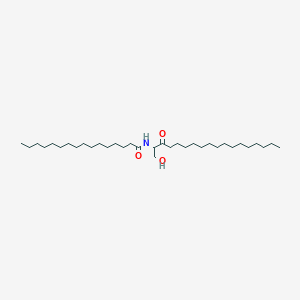
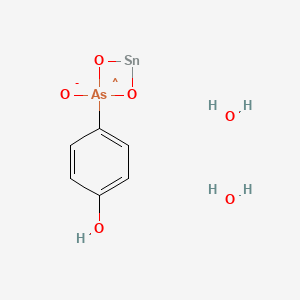
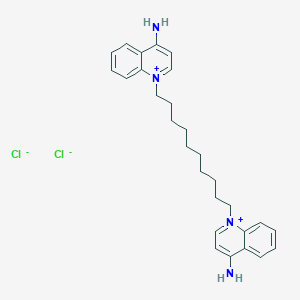

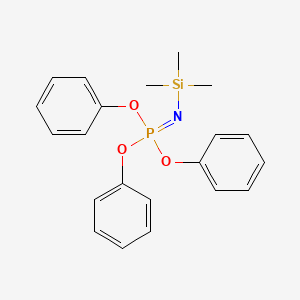
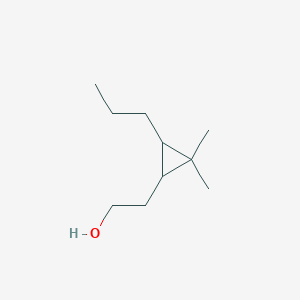
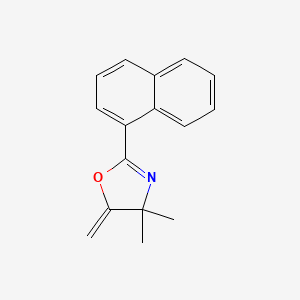
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
